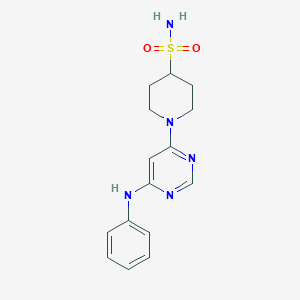
1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide, also known as AP4S, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in various applications, including as a potential drug candidate for the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a drug candidate for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research in this field. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide involves its ability to inhibit the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme CDK4, which is involved in the regulation of cell cycle progression. By inhibiting CDK4 activity, this compound is able to induce cell cycle arrest and inhibit the growth of cancer cells. Additionally, this compound has been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects in the body. In addition to its ability to inhibit the activity of CDK4 and NF-κB, this compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of certain genes involved in cancer progression. Additionally, this compound has been shown to have low toxicity in vitro, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide in lab experiments is its ability to selectively inhibit the activity of CDK4 and NF-κB, making it a useful tool for studying the role of these proteins in various cellular processes. Additionally, this compound has low toxicity in vitro, making it a safer alternative to other compounds that may be more toxic. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide. One area of interest is its potential use as a drug candidate for the treatment of cancer. Further studies are needed to determine the efficacy of this compound in vivo and to optimize its pharmacokinetic properties. Additionally, this compound may have potential applications in other areas, such as the treatment of inflammatory diseases. Further research is needed to determine the full range of potential applications for this compound. Finally, studies are needed to further elucidate the mechanism of action of this compound and to identify other proteins and enzymes that may be targeted by this compound.
Synthesemethoden
The synthesis of 1-(6-Anilinopyrimidin-4-yl)piperidine-4-sulfonamide involves the reaction of 6-anilinopyrimidine-4-carboxylic acid with piperidine-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or dimethylformamide, and the product is obtained through isolation and purification steps.
Eigenschaften
IUPAC Name |
1-(6-anilinopyrimidin-4-yl)piperidine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c16-23(21,22)13-6-8-20(9-7-13)15-10-14(17-11-18-15)19-12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H2,16,21,22)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFOJPHZNPVSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)N)C2=NC=NC(=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7436093.png)
![5-cyclopropyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7436096.png)
![N-[(1-methylsulfonylcyclohexyl)methyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7436103.png)
![1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine](/img/structure/B7436107.png)
![2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7436114.png)
![4-[(2-Acetyl-1,3-dihydroisoindol-5-yl)sulfonyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one](/img/structure/B7436119.png)
![(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol](/img/structure/B7436121.png)
![Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7436135.png)

![1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea](/img/structure/B7436153.png)
![5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7436158.png)
![N-[(1R,2R)-2-ethylcyclopropyl]-6-fluoropyrimidin-4-amine](/img/structure/B7436177.png)
![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![3-(6-aminopurin-9-yl)-N-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]propanamide](/img/structure/B7436189.png)